molecular formula C11H23N3O2 B15325630 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid

2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid

Cat. No.: B15325630
M. Wt: 229.32 g/mol
InChI Key: DXSXNNDVCHRHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a butanoic acid backbone with an amino group at the second position and a substituted piperidine ring at the fourth position. The presence of both amino and carboxylic acid functional groups makes it an interesting molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution Reaction: The methyl group can be introduced to the piperidine ring through a substitution reaction using methylating agents like methyl iodide.

    Coupling Reaction: The final step involves coupling the substituted piperidine ring with the aminobutanoic acid backbone using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The methyl group on the piperidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Similar in having an amino group and a substituted ring structure.

    2-Amino-4-(methylamino)butanoic acid: Similar in having an amino group and a butanoic acid backbone.

Uniqueness

2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid is unique due to the presence of both a substituted piperidine ring and a butanoic acid backbone. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

2-amino-4-[methyl-(1-methylpiperidin-4-yl)amino]butanoic acid

InChI

InChI=1S/C11H23N3O2/c1-13-6-3-9(4-7-13)14(2)8-5-10(12)11(15)16/h9-10H,3-8,12H2,1-2H3,(H,15,16)

InChI Key

DXSXNNDVCHRHAO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.